Protionamide-d5 Sulfoxide: A Technical Guide for Researchers
Protionamide-d5 Sulfoxide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protionamide, a second-line antitubercular agent, is a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB). Like its analogue ethionamide, protionamide is a prodrug that requires bioactivation within Mycobacterium tuberculosis to exert its therapeutic effect. The biotransformation of protionamide leads to the formation of various metabolites, including Protionamide Sulfoxide. This technical guide provides a comprehensive overview of Protionamide-d5 Sulfoxide, a deuterated isotopologue of the sulfoxide metabolite, which is invaluable for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies. The incorporation of deuterium atoms provides a stable isotope label, facilitating its use as an internal standard in mass spectrometry-based quantification, ensuring accuracy and precision in complex biological matrices.[1][2]
Physicochemical Properties
Detailed physicochemical data for Protionamide-d5 Sulfoxide is not extensively available in the public domain. However, the properties can be inferred from its parent compound, Protionamide, and general knowledge of thioamide sulfoxides.
Table 1: Physicochemical Properties of Protionamide and Related Compounds
| Property | Protionamide | Protionamide Sulfoxide (Predicted) | Protionamide-d5 Sulfoxide (Predicted) |
| IUPAC Name | 2-propylpyridine-4-carbothioamide | 2-propylpyridine-4-carboximidoylpersulfenic acid | (2-propylpyridin-4-yl)(sulfinyl)methaniminium-d5 |
| CAS Number | 14222-60-7[] | 62178-61-4[][4] | 1329568-86-6[1] |
| Molecular Formula | C₉H₁₂N₂S | C₉H₁₂N₂SO | C₉H₇D₅N₂SO |
| Molecular Weight | 180.27 g/mol | ~196.27 g/mol | ~201.30 g/mol |
| Appearance | Yellow crystalline powder | Solid (form may vary) | Solid (form may vary) |
| Solubility | Soluble in ethanol and methanol; slightly soluble in ether and chloroform; insoluble in water.[5] | Expected to have increased aqueous solubility compared to Protionamide. | Expected to have similar solubility to Protionamide Sulfoxide. |
| Melting Point | 142°C[5] | Not available | Not available |
Mechanism of Action of Parent Compound (Protionamide)
Protionamide is a prodrug that requires activation by the mycobacterial enzyme EthA, a flavin-dependent monooxygenase.[6][7] The activation process is crucial for its antimycobacterial activity.
Signaling Pathway of Protionamide Activation and Action
Caption: Protionamide activation and mechanism of action.
The activated form of Protionamide then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form a Protionamide-NAD adduct.[7] This adduct is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, InhA.[6][8] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.
Metabolism and the Role of Protionamide-d5 Sulfoxide
Protionamide undergoes extensive metabolism in the host, primarily in the liver. One of the major metabolic pathways is the oxidation of the thioamide group to form Protionamide Sulfoxide. This reaction is catalyzed by flavin-containing monooxygenases (FMOs). The sulfoxide metabolite is generally considered to be more polar and water-soluble than the parent drug, facilitating its excretion.
The biological activity of Protionamide Sulfoxide is not as well-characterized as the parent compound. While the sulfoxide of the related drug ethionamide is known to be an active metabolite, further research is needed to fully elucidate the antimycobacterial activity of Protionamide Sulfoxide.
Protionamide-d5 Sulfoxide serves as an ideal internal standard for the quantification of Protionamide Sulfoxide in biological samples. The five deuterium atoms increase the molecular weight by five daltons, allowing for its differentiation from the endogenous metabolite in mass spectrometry, while its chemical and physical properties remain nearly identical, ensuring similar extraction recovery and chromatographic behavior.
Metabolic Pathway of Protionamide
Caption: Metabolic conversion of Protionamide to its sulfoxide.
Experimental Protocols
General Workflow for Analysis of Protionamide and its Metabolites in Plasma
The quantification of Protionamide and its metabolites, including the sulfoxide, from biological matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). Protionamide-d5 Sulfoxide is used as an internal standard to ensure accuracy.
Caption: General workflow for plasma sample preparation and analysis.
Detailed Method for LC-MS/MS Analysis
While a specific protocol for Protionamide-d5 Sulfoxide is not available, a general method can be adapted from published procedures for similar analytes.[9][10][11]
Table 2: Example LC-MS/MS Parameters for Thioamide Analysis
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized gradient from ~5-95% B over several minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MRM Transitions | Specific precursor-to-product ion transitions for Protionamide, Protionamide Sulfoxide, and Protionamide-d5 Sulfoxide would need to be determined. |
| Internal Standard | Protionamide-d5 Sulfoxide |
Note: This is a general guideline. Method development and validation are essential for accurate and reliable quantification.
Synthesis
The synthesis of Protionamide-d5 Sulfoxide is not commonly described in the literature. However, it can be conceptually approached in two ways:
-
Oxidation of Protionamide-d5: The deuterated parent drug, Protionamide-d5, can be synthesized and subsequently oxidized to the sulfoxide using a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid.
-
Synthesis from deuterated precursors: A more complex route would involve the synthesis of the pyridine ring with the deuterated propyl group and subsequent elaboration to the thioamide sulfoxide.
Commercial availability of Protionamide-d5 Sulfoxide as a certified reference material is the most practical option for most research applications.[1]
Conclusion
Protionamide-d5 Sulfoxide is a vital tool for researchers investigating the pharmacology of Protionamide. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of the sulfoxide metabolite, providing crucial data for pharmacokinetic modeling, drug metabolism studies, and therapeutic drug monitoring. A thorough understanding of the parent drug's mechanism of action and metabolic pathways is essential for interpreting this data and advancing the development of more effective treatments for tuberculosis.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Protionamide Sulfoxide | CAS 62178-61-4 | LGC Standards [lgcstandards.com]
- 5. Ethionamide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. What is the mechanism of Prothionamide? [synapse.patsnap.com]
- 7. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ethionamide? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. A high-throughput LC-MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
